4-(5-Sec-butyl-[1,2,4]oxadiazol-3-yl)tetrahydropyran-4-carboxylic acid
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Overview
Description
4-(5-sec-Butyl-[1,2,4]oxadiazol-3-yl)-tetrahydro-pyran-4-carboxylic acid is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a substituted benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide in an ethanol/water mixture . The reaction is usually carried out under reflux conditions for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(5-sec-Butyl-[1,2,4]oxadiazol-3-yl)-tetrahydro-pyran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-(5-sec-Butyl-[1,2,4]oxadiazol-3-yl)-tetrahydro-pyran-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(5-sec-Butyl-[1,2,4]oxadiazol-3-yl)-tetrahydro-pyran-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar structures but different substituents on the oxadiazole ring.
1,3,4-Oxadiazole Derivatives: Isomers with nitrogen atoms in different positions.
Isoxazoles: Five-membered rings with one oxygen and one nitrogen atom
Uniqueness
4-(5-sec-Butyl-[1,2,4]oxadiazol-3-yl)-tetrahydro-pyran-4-carboxylic acid is unique due to its specific combination of the oxadiazole ring and the tetrahydro-pyran-4-carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H18N2O4 |
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Molecular Weight |
254.28 g/mol |
IUPAC Name |
4-(5-butan-2-yl-1,2,4-oxadiazol-3-yl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C12H18N2O4/c1-3-8(2)9-13-10(14-18-9)12(11(15)16)4-6-17-7-5-12/h8H,3-7H2,1-2H3,(H,15,16) |
InChI Key |
IPAJGSXNVXBXCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC(=NO1)C2(CCOCC2)C(=O)O |
Origin of Product |
United States |
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